molecular formula C15H14ClNO4 B14443218 9,10-Dimethylacridin-10-ium perchlorate CAS No. 75664-44-7

9,10-Dimethylacridin-10-ium perchlorate

Katalognummer: B14443218
CAS-Nummer: 75664-44-7
Molekulargewicht: 307.73 g/mol
InChI-Schlüssel: TUZSMQZJIAEROI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-Dimethylacridin-10-ium perchlorate is a chemical compound known for its unique structural and photophysical properties. It is an acridinium derivative, which means it belongs to a class of compounds that are derived from acridine, a nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its ability to act as a photocatalyst and its interesting reactivity under light irradiation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethylacridin-10-ium perchlorate typically involves the methylation of acridine derivatives. One common method is the reaction of acridine with methyl iodide in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions usually involve:

    Solvent: Acetonitrile or another polar aprotic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete methylation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Dimethylacridin-10-ium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: It can participate in oxidation reactions, especially under light irradiation.

    Reduction: The compound can be reduced under specific conditions, often involving electron transfer processes.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common reagents include molecular oxygen and other oxidizing agents. Conditions often involve visible light irradiation.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of acridone derivatives, while reduction can yield dihydroacridine compounds.

Wissenschaftliche Forschungsanwendungen

9,10-Dimethylacridin-10-ium perchlorate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism by which 9,10-Dimethylacridin-10-ium perchlorate exerts its effects involves its ability to absorb visible light and undergo photoexcitation. This leads to the formation of reactive excited states that can participate in various chemical reactions. The molecular targets and pathways involved include:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 9,10-Dimethylacridin-10-ium perchlorate apart from these similar compounds is its specific reactivity and efficiency in generating singlet oxygen and facilitating electron transfer reactions. Its unique structural features, such as the dimethyl groups at the 9 and 10 positions, contribute to its distinct photophysical behavior and make it a valuable compound in various research applications.

Eigenschaften

CAS-Nummer

75664-44-7

Molekularformel

C15H14ClNO4

Molekulargewicht

307.73 g/mol

IUPAC-Name

9,10-dimethylacridin-10-ium;perchlorate

InChI

InChI=1S/C15H14N.ClHO4/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

TUZSMQZJIAEROI-UHFFFAOYSA-M

Kanonische SMILES

CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)C.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.